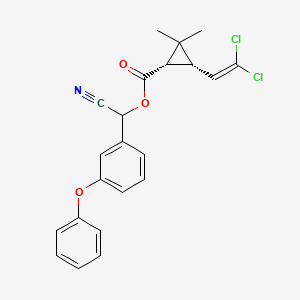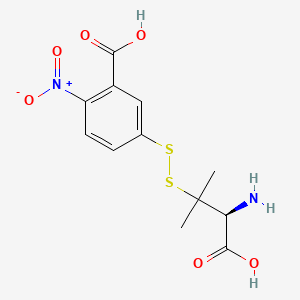
S-(5-Mercapto-2-nitrobenzoic Acid)-D-penicillamine Disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(5-Mercapto-2-nitrobenzoic Acid)-D-penicillamine Disulfide is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a disulfide bond, which links the 5-mercapto-2-nitrobenzoic acid and D-penicillamine moieties. The presence of both nitro and mercapto groups in the structure makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(5-Mercapto-2-nitrobenzoic Acid)-D-penicillamine Disulfide typically involves the reaction of 5-mercapto-2-nitrobenzoic acid with D-penicillamine. The process begins with the reduction of 5,5′-dithiobis(2-nitrobenzoic acid) in a basic solution to yield 5-mercapto-2-nitrobenzoic acid . This is followed by the addition of D-penicillamine under controlled conditions to form the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
S-(5-Mercapto-2-nitrobenzoic Acid)-D-penicillamine Disulfide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
S-(5-Mercapto-2-nitrobenzoic Acid)-D-penicillamine Disulfide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in antimicrobial treatments.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mecanismo De Acción
The mechanism of action of S-(5-Mercapto-2-nitrobenzoic Acid)-D-penicillamine Disulfide involves its interaction with molecular targets through its reactive functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Mercapto-2-nitrobenzoic Acid: Shares the mercapto and nitro groups but lacks the D-penicillamine moiety.
D-Penicillamine: Contains the penicillamine structure but lacks the 5-mercapto-2-nitrobenzoic acid component.
Uniqueness
The presence of both nitro and mercapto groups allows for diverse chemical reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C12H14N2O6S2 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
5-[[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]disulfanyl]-2-nitrobenzoic acid |
InChI |
InChI=1S/C12H14N2O6S2/c1-12(2,9(13)11(17)18)22-21-6-3-4-8(14(19)20)7(5-6)10(15)16/h3-5,9H,13H2,1-2H3,(H,15,16)(H,17,18)/t9-/m0/s1 |
Clave InChI |
XDVWMOIDPQICAE-VIFPVBQESA-N |
SMILES isomérico |
CC(C)([C@H](C(=O)O)N)SSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
SMILES canónico |
CC(C)(C(C(=O)O)N)SSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


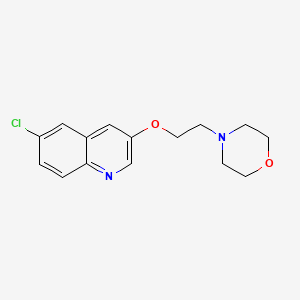

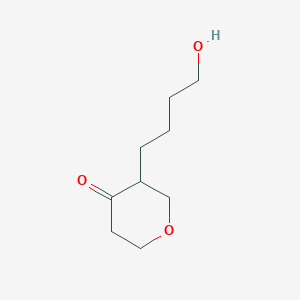
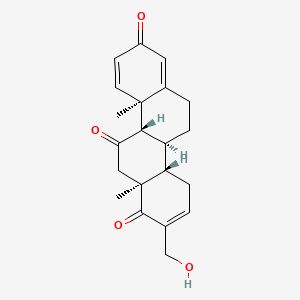
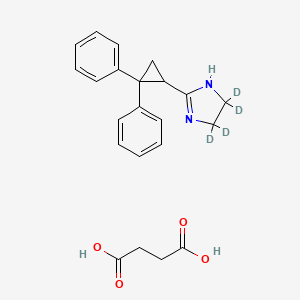

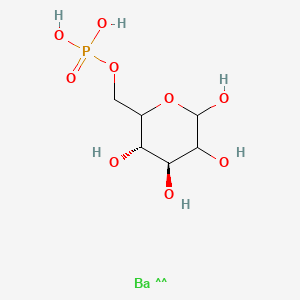
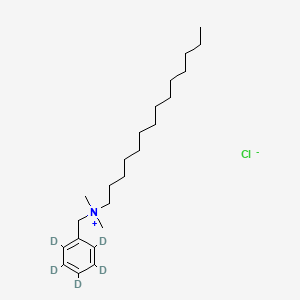
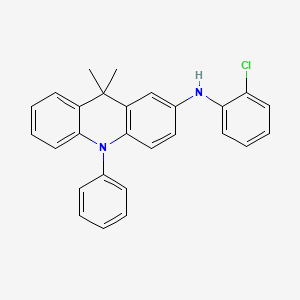
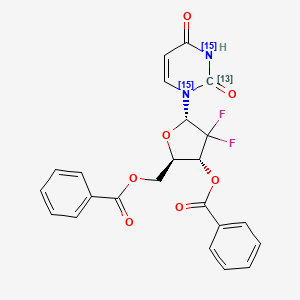
![4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole](/img/structure/B13862770.png)
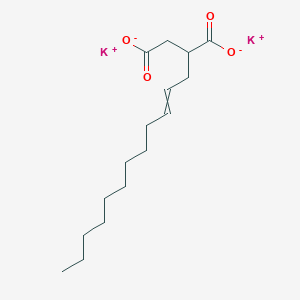
![(1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-Oxoindoline-3-carboxylate](/img/structure/B13862779.png)
